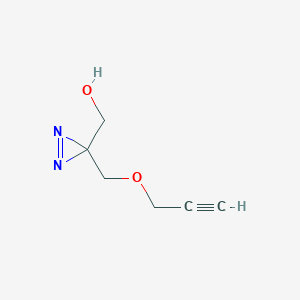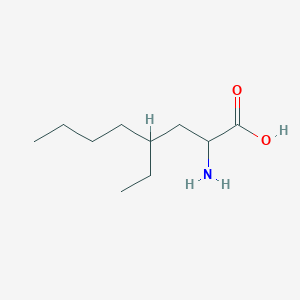
1-(4-bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to the triazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. The reaction is often catalyzed by copper (Cu(I)) to enhance the yield and selectivity. The general reaction scheme is as follows:
- Preparation of 4-bromophenyl azide from 4-bromoaniline.
- Reaction of 4-bromophenyl azide with trifluoromethyl acetylene in the presence of a copper catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form C-C bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products:
- Substituted triazoles with various functional groups replacing the bromine atom.
- Coupled products with extended aromatic systems or other functionalized groups.
科学的研究の応用
1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole has found applications in several scientific research areas:
Medicinal Chemistry: Used as a building block for designing inhibitors of enzymes and receptors
Materials Science: Utilized in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: Employed as a probe in biochemical assays to study enzyme activity and protein interactions.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
作用機序
The mechanism of action of 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The trifluoromethyl group enhances binding affinity through hydrophobic interactions.
Receptor Modulation: It can interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.
類似化合物との比較
1-Phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole: Lacks the bromine atom, resulting in different reactivity and applications.
1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and biological activity.
1-(4-Bromophenyl)-1H-1,2,3-triazole: Lacks the trifluoromethyl group, leading to different physical and chemical characteristics.
Uniqueness: 1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole is unique due to the combination of the bromophenyl and trifluoromethyl groups, which confer distinct reactivity and biological activity. The presence of both groups enhances its potential as a versatile building block in synthetic chemistry and its effectiveness in various applications.
特性
分子式 |
C9H5BrF3N3 |
|---|---|
分子量 |
292.06 g/mol |
IUPAC名 |
1-(4-bromophenyl)-4-(trifluoromethyl)triazole |
InChI |
InChI=1S/C9H5BrF3N3/c10-6-1-3-7(4-2-6)16-5-8(14-15-16)9(11,12)13/h1-5H |
InChIキー |
GFGGDCBTICSHHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)

![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)


![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)

